molecular formula C18H20FN3O3S B2417722 (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1286726-43-9

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2417722
CAS RN: 1286726-43-9
M. Wt: 377.43
InChI Key: OAAIATBLDXYROF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its physical state, storage temperature, and purity. For this compound, it’s recommended to be stored at 4°C .

Scientific Research Applications

Antiviral Properties

  • Spirothiazolidinone compounds, a category to which the chemical belongs, have been found to exhibit significant antiviral activity. For instance, certain derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). Another study confirmed the inhibition of human coronavirus replication by similar compounds (Apaydın et al., 2019).

Antimicrobial Activity

  • Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones have shown notable antimicrobial activity. This indicates the potential of these compounds, including the one , in developing new antimicrobial drugs (Hussein et al., 2015).

Antitubercular Potential

  • A structural study of a similar compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), revealed its promise as an antitubercular drug candidate. This suggests the broader potential of related compounds in treating tuberculosis (Richter et al., 2022).

Anti-Inflammatory and Analgesic Properties

  • Research on derivatives of 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole has shown potential antiinflammatory and analgesic properties, indicating the scope of the compound in similar applications (Gurupadayya et al., 2008).

Cancer Research

  • Compounds with the 1-thia-4-azaspiro[4.5]decane structure have shown moderate to high anticancer activities in cell cultures, highlighting the potential for cancer treatment (Flefel et al., 2017).

Tachykinin Receptor Antagonism

  • Spiropiperidine compounds, related to the compound , have demonstrated potent NK2 receptor antagonism, suggesting potential therapeutic applications in conditions mediated by these receptors (Smith et al., 1995).

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-13-2-1-3-14-15(13)20-17(26-14)22-10-12(11-22)16(23)21-6-4-18(5-7-21)24-8-9-25-18/h1-3,12H,4-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAIATBLDXYROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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